5-(4-氯苯甲酰)-4-甲基-3,4-二氢-1H-1,5-苯并二氮杂环-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

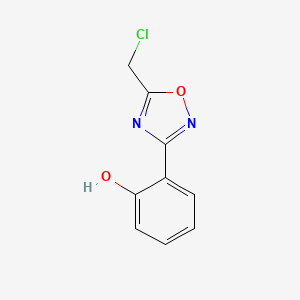

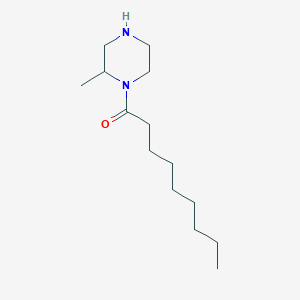

The compound “5-(4-chlorobenzoyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one” is a benzodiazepine derivative. Benzodiazepines are a class of drugs primarily used for treating anxiety, but they also are effective in treating several other conditions . The “4-chlorobenzoyl” part indicates the presence of a benzoyl group (a benzene ring attached to a carbonyl group) that has a chlorine atom attached .

Molecular Structure Analysis

Benzodiazepines have a fused benzene and diazepine ring. The “4-chlorobenzoyl” group would be attached to the fourth carbon in the diazepine ring .Chemical Reactions Analysis

Benzodiazepines, including this compound, may undergo metabolism in the liver, primarily by the cytochrome P450 enzymes . The specific reactions would depend on the exact structure of the compound.Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the exact structure of the compound. Benzodiazepines are usually crystalline solids, and their solubility depends on the specific substituents present .科学研究应用

Synthesis of 4-Chlorobenzoyl CoA

This compound can be used to synthesize 4-chlorobenzoyl CoA by reacting it with CoA in KHCO3 buffer . This reaction is significant as Coenzyme A (CoA) derivatives are involved in many biological processes, including fatty acid oxidation and synthesis.

Acylation of Benzene

The compound can be used in the acylation of benzene using different solid acid catalysts such as dodecatungstophosphoric acid (DTPA), DTPA/K-10 clay, K-10, Amberlite, Amberlyst-15, Indion-130, Filtrol-24 clay and sulfated zirconia . This process is important in the production of aromatic ketones, which have applications in various industries including pharmaceuticals, agrochemicals, and perfumes.

Preparation of 1-(4-chlorobenzoyl)-2,7-dimethoxynaphthalene

The compound can be used in the preparation of 1-(4-chlorobenzoyl)-2,7-dimethoxynaphthalene . This derivative could potentially have applications in organic synthesis and pharmaceutical research.

Preparation of 1-aryloxyacetyl-4-(4-chlorobenzoyl)-semicarbazides

The compound can be used in the preparation of 1-aryloxyacetyl-4-(4-chlorobenzoyl)-semicarbazides . Semicarbazides are known to exhibit a wide range of biological activities, including antiviral, antibacterial, and antitumor effects.

作用机制

Target of Action

The primary target of this compound is 4-chlorobenzoyl CoA ligase , an enzyme found in various organisms such as Alcaligenes sp. AL3007 . This enzyme plays a crucial role in the metabolism of chlorobenzoates, which are derivatives of benzoic acid.

Mode of Action

The compound interacts with its target, the 4-chlorobenzoyl CoA ligase, through a process that is dependent on Mg2±ATP and coenzyme A . This interaction results in the production of 4-chlorobenzoyl CoA and AMP . The enzyme demonstrates broad specificity towards other halobenzoates, with 4-chlorobenzoate as the best substrate .

Biochemical Pathways

The compound affects the 4-chlorobenzoate dissimilation pathway . This pathway involves the conversion of 4-chlorobenzoate to 4-chlorobenzoyl CoA by the action of 4-chlorobenzoyl CoA ligase . The downstream effects of this pathway include the dehalogenation of 4-chlorobenzoyl CoA, leading to the formation of 4-hydroxybenzoate .

Pharmacokinetics

The compound’s interaction with its target enzyme suggests that it may be metabolized into 4-chlorobenzoyl coa and amp . The impact of these properties on the compound’s bioavailability is currently unknown.

Result of Action

The molecular effect of the compound’s action is the production of 4-chlorobenzoyl CoA and AMP . This leads to the dehalogenation of 4-chlorobenzoate, contributing to the detoxification and degradation of this compound

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the activity of 4-chlorobenzoyl CoA ligase, the compound’s target, is optimal at a pH of 7.0 and a temperature of 25 °C . Changes in these environmental conditions could potentially affect the compound’s interaction with its target and its overall efficacy.

安全和危害

Benzodiazepines can cause physical dependence and withdrawal symptoms if used for a long period of time. They can also cause drowsiness, confusion, and other side effects . The presence of the “4-chlorobenzoyl” group could potentially make the compound more reactive, but the exact safety and hazards would depend on the specific compound .

未来方向

属性

IUPAC Name |

5-(4-chlorobenzoyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O2/c1-11-10-16(21)19-14-4-2-3-5-15(14)20(11)17(22)12-6-8-13(18)9-7-12/h2-9,11H,10H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWSHPZVBAHWGDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2799518.png)

![(E)-methyl 2-(2-((2-(benzo[d][1,3]dioxol-5-yl)acetyl)imino)-4,7-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2799520.png)

![Methyl 4-[[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoacetyl]amino]benzoate](/img/structure/B2799521.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2799526.png)

![[2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 4-formylbenzoate](/img/structure/B2799529.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2799534.png)

![2-[(Cyclopent-3-en-1-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B2799535.png)

![N-[(4-Methyl-1,3-thiazol-2-yl)methyl]propan-amine dihydrochloride](/img/no-structure.png)

![Tert-butyl N-[3-(1-fluoro-2-hydroxyethyl)cyclobutyl]carbamate](/img/structure/B2799538.png)

![N-(2-(6-(ethylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2799539.png)